Cas no 71132-06-4 (5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester)
71132-06-4 structure
Product Name:5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester
N.o CAS:71132-06-4
MF:C21H25N5O2S
MW:411.52050280571
CID:578260
PubChem ID:3054336
Update Time:2025-04-19
5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester
- ethyl 2-[[N'-tert-butyl-N-(2-methylquinolin-4-yl)carbamimidoyl]amino]-1,3-thiazole-5-carboxylate
- 5-thiazolecarboxylic acid, 2-[[(1Z)-[(1,1-dimethylethyl)amino][(2-methyl-4-quinolinyl)amino]methylene]amino]-, ethyl ester
- ethyl 2-({(Z)-(tert-butylamino)[(2-methylquinolin-4-yl)amino]methylidene}amino)-1,3-thiazole-5-carboxylate
- CHEMBL59916
- 71132-06-4
- DTXSID20221331
- BRN 5638899
- 5-Thiazolecarboxylic acid, 2-(3-tert-butyl-2-(2-methyl-4-quinolyl)guanidino)-, ethyl ester
- 5-Thiazolecarboxylic acid, 2-((((1,1-dimethylethyl)amino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester
-
- Inchi: 1S/C21H25N5O2S/c1-6-28-18(27)17-12-22-20(29-17)25-19(26-21(3,4)5)24-16-11-13(2)23-15-10-8-7-9-14(15)16/h7-12H,6H2,1-5H3,(H2,22,23,24,25,26)
- Chave InChI: HVMCFGHCUTYEAH-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CN=C1N/C(/NC1C=C(C)N=C2C=CC=CC=12)=N\C(C)(C)C
Propriedades Computadas
- Massa Exacta: 411.17315
- Massa monoisotópica: 411.172896
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 8
- Complexidade: 594
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 117
- XLogP3: 4.1
Propriedades Experimentais
- Densidade: 1.25
- Ponto de ebulição: 547.5°Cat760mmHg
- Ponto de Flash: 284.9°C
- Índice de Refracção: 1.629
- PSA: 91.2
5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester Literatura Relacionada
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
71132-06-4 (5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente